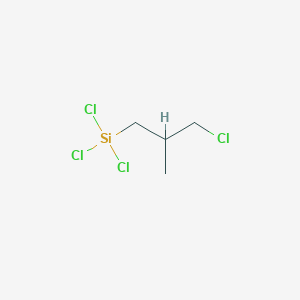

Trichloro(3-chloro-2-methylpropyl)silane

説明

Trichloro(3-chloro-2-methylpropyl)silane is an organosilicon compound characterized by a branched alkyl chain substituted with chlorine atoms. These compounds are critical intermediates in synthesizing silicone polymers, silane coupling agents, and hydrophobic coatings .

特性

CAS番号 |

18142-53-5 |

|---|---|

分子式 |

C4H8Cl4Si |

分子量 |

226 g/mol |

IUPAC名 |

trichloro-(3-chloro-2-methylpropyl)silane |

InChI |

InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3 |

InChIキー |

VVUUXYGSBMJAHC-UHFFFAOYSA-N |

SMILES |

CC(C[Si](Cl)(Cl)Cl)CCl |

正規SMILES |

CC(C[Si](Cl)(Cl)Cl)CCl |

他のCAS番号 |

18142-53-5 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues

The table below highlights key structural differences and similarities with related silanes:

*Calculated based on atomic masses.

Reactivity and Catalytic Performance

- Hydrosilylation Efficiency : Trichloro(3-chloropropyl)silane achieves 93% yield in Rh-catalyzed reactions, outperforming Pt catalysts due to suppressed by-product formation . The methyl group in the target compound may further modify transition-metal catalyst interactions, though experimental data are needed.

- Hydrolysis Sensitivity : Chloroalkyl substituents increase hydrolysis rates compared to alkoxy-substituted silanes (e.g., (3-chloropropyl)trimethoxysilane ). The branched structure of the target compound could slow hydrolysis, enhancing shelf stability.

Physical and Chemical Properties

準備方法

Reaction Mechanism and Stoichiometry

Hydrosilylation is catalyzed by platinum-based systems, typically chloroplatinic acid (H₂PtCl₆), in combination with tertiary amines such as tributylamine. The reaction mechanism involves:

-

Activation : Platinum complexes facilitate the oxidative addition of HSiCl₃ to the catalyst.

-

Alkene coordination : The chlorinated alkene binds to the platinum center.

-

Insertion : The Si–H bond adds across the alkene’s double bond, forming the anti-Markovnikov product.

Critical parameters include:

-

Molar ratio of HSiCl₃ to alkene : Excess alkene (1.1–1.5:1 alkene:HSiCl₃) minimizes unreacted HSiCl₃, reducing byproducts like propyltrichlorosilane.

-

Catalyst loading : Platinum concentrations of 10⁻⁴–10⁻⁶ mol/mol HSiCl₃ balance activity and cost.

Catalytic Systems and Optimization

Platinum-Amine Catalysts

The patent CN1040538C highlights the efficacy of chloroplatinic acid paired with tributylamine or tripropylamine. For trichloro(3-chloro-2-methylpropyl)silane, similar systems would likely apply:

| Catalyst Component | Role | Optimal Molar Ratio (Pt:Amine) |

|---|---|---|

| Chloroplatinic acid | Activates Si–H bond | 1.0:0.5–1.0:1.0 |

| Tributylamine | Stabilizes Pt complex |

Key Findings :

Temperature and Feed Rate Control

Hydrosilylation is exothermic, necessitating precise thermal management:

| Stage | Temperature Range | Purpose |

|---|---|---|

| Initiation | 25–80°C | Trigger reaction without overheating |

| Main reaction | 65–75°C | Maximize selectivity and conversion |

| Post-reaction reflux | 80–90°C | Ensure completion and byproduct removal |

Process Example :

-

Charge HSiCl₃ and 3-chloro-2-methylpropene in a 1:1.2 molar ratio.

-

Add H₂PtCl₆ (0.1 M in isopropyl alcohol) and tributylamine (0.1 M in cyclohexanone) at 1×10⁻⁵ mol Pt per mole HSiCl₃.

-

Initiate at 40°C, then maintain 70°C via controlled feed rate.

Byproduct Formation and Mitigation

Common Byproducts

Strategies for Minimization

-

Excess alkene : A 1.2:1 alkene:HSiCl₃ ratio suppresses HSiCl₃ self-addition.

-

Low-temperature initiation : Starting at 25–40°C reduces thermal degradation.

-

Short reaction times : Rapid feed rates (30–90 minutes) limit side reactions.

Alternative Synthetic Pathways

Grignard Reagent Approach

While less common for chlorinated alkylsilanes, Grignard reagents could theoretically yield the target compound:

-

Synthesize 3-chloro-2-methylpropylmagnesium chloride from 3-chloro-2-methylpropyl chloride.

-

React with silicon tetrachloride (SiCl₄):

Challenges :

-

Chlorine substituents may quench Grignard reactivity.

-

Low yields due to steric hindrance from the branched alkyl group.

Direct Chlorination of Alkylsilanes

Chlorinating pre-formed (2-methylpropyl)trichlorosilane at the 3-position could yield the target compound. However, selective radical chlorination remains technically challenging without overhalogenation.

Q & A

Q. What are the optimal synthetic routes for Trichloro(3-chloro-2-methylpropyl)silane, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Grignard reagent reactions. For example, reacting 3-chloro-2-methylpropylmagnesium bromide with silicon tetrachloride (SiCl₄) in anhydrous conditions yields the target silane. Key parameters include:

- Temperature : Maintained at 0–5°C to control exothermic reactions.

- Solvent : Dry diethyl ether or tetrahydrofuran (THF) to prevent hydrolysis.

- Purification : Vacuum distillation (boiling point ~126°C at 10 mmHg) to isolate the product from MgBrCl byproducts .

Comparative studies show that substituting SiCl₄ with trichlorosilane (HSiCl₃) reduces side reactions but requires longer reaction times .

Q. How can researchers mitigate hydrolysis during experimental handling of Trichloro(3-chloro-2-methylpropyl)silane?

This compound is highly moisture-sensitive. Methodological safeguards include:

Q. What are the primary applications of this compound in surface modification?

The trichlorosilane group reacts with hydroxylated surfaces (e.g., glass, silicon dioxide) to form covalent Si–O bonds. Applications include:

- Hydrophobic Coatings : Self-assembled monolayers (SAMs) reduce surface energy.

- Biofunctionalization : Anchoring biomolecules (e.g., proteins) via silane-terminated linkers .

Optimization involves tuning reaction time (1–24 hours) and solvent polarity (toluene > hexane) to control monolayer density .

Advanced Research Questions

Q. How does the steric bulk of the 3-chloro-2-methylpropyl group influence reactivity compared to linear alkylsilanes?

The branched alkyl chain introduces steric hindrance, reducing nucleophilic substitution rates. For example:

- Reactivity with Amines : Reaction with primary amines (e.g., NH₃) proceeds 30% slower than with linear propyltrichlorosilanes.

- Surface Grafting : SAMs exhibit lower packing densities (0.8 molecules/nm² vs. 1.2 molecules/nm² for phenylpropyl analogs) due to steric clashes .

Contradictions arise in polar solvents, where solvation effects partially offset steric limitations .

Q. What spectroscopic techniques are most effective for characterizing Trichloro(3-chloro-2-methylpropyl)silane and its derivatives?

- NMR : ¹H NMR (δ 0.8–1.5 ppm for methyl groups; δ 3.5–4.0 ppm for Si–Cl). ²⁹Si NMR shows a peak at ~20 ppm for trichlorosilanes.

- Mass Spectrometry : ESI-MS detects [M+H]⁺ at m/z 253.6 (C₉H₁₁Cl₃Si).

- FTIR : Si–Cl stretching at 550–600 cm⁻¹; C–Cl at 700–750 cm⁻¹ .

Discrepancies in FTIR data may arise from solvent interactions or hydrolysis byproducts .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Conflicting studies report decomposition onset temperatures ranging from 150°C to 200°C. Resolution strategies include:

Q. What role does this silane play in nanomaterial synthesis, and how can reaction conditions be optimized?

In nanoparticle (NP) fabrication, it acts as a surfactant and silicon precursor. For example:

- Silicon Nanocrystals (Si NCs) : Combine with SiCl₄ in dry toluene to form reverse micelles with SiCl₄ cores and silane shells.

- Size Control : Adjust silane/SiCl₄ ratios (e.g., 1:1 to 1:3) to tune NC diameters (3–10 nm) .

Contradictions in size distribution data may arise from sonication time variations (25–45 minutes) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Trichlorosilanes

| Compound | Reaction with NH₃ (k, L/mol·s) | SAM Density (molecules/nm²) |

|---|---|---|

| Trichloro(3-chloro-2-methylpropyl)silane | 0.12 | 0.8 |

| Trichloro(3-phenylpropyl)silane | 0.18 | 1.2 |

| Trichloropropylsilane | 0.25 | 1.5 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。